C3-thiacarbocyanine cation
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H21N2S2+ |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI Key |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Origin of Product |
United States |
Contextualizing C3 Thiacarbocyanine Cation Within the Carbocyanine Dye Family
Carbocyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain of conjugated double bonds. wikipedia.orgresearchgate.net This conjugated system is the chromophore responsible for their strong light absorption and, in many cases, fluorescence. researchgate.net The classification of carbocyanine dyes can be based on several factors, including the type of heterocyclic nucleus and the length of the polymethine chain. researchgate.netaatbio.com
The "C3" in C3-thiacarbocyanine cation specifically refers to the trimethine bridge (three carbon atoms) connecting the two heterocyclic rings. The "thia" part of the name indicates that the heterocyclic nuclei are benzothiazole (B30560) rings. nih.gov Therefore, the this compound consists of two benzothiazole units linked by a three-carbon polymethine chain. nih.gov This structure gives rise to its characteristic spectral properties, including strong absorption in the visible region of the electromagnetic spectrum. omlc.org
Carbocyanine dyes are broadly categorized as follows:
Streptocyanines (Open-chain cyanines): These have a linear polymethine chain with nitrogen atoms at both ends that are not part of a heterocyclic system. wikipedia.org
Hemicyanines: In these dyes, one nitrogen atom is part of a heterocyclic ring, while the other is an amino group. wikipedia.org
Closed-chain cyanines: Both nitrogen atoms are incorporated into heterocyclic rings, as is the case with this compound. wikipedia.org
The properties of carbocyanine dyes, such as their absorption and emission wavelengths, are finely tunable by altering the length of the polymethine chain or by introducing different substituents to the heterocyclic rings. aatbio.com This versatility has led to the development of a vast library of cyanine (B1664457) dyes with tailored characteristics for specific applications.
Historical Development and Evolution of Research Applications of Thiacarbocyanine Cations
The history of cyanine (B1664457) dyes dates back over a century, with their initial application being in the photographic industry to extend the sensitivity of photographic emulsions to a wider range of light wavelengths. wikipedia.org This early use paved the way for their exploration in other scientific fields.
The evolution of research applications for thiacarbocyanine cations, including the C3 variant, has been marked by a shift from industrial uses to sophisticated biochemical and biomedical research. Their inherent fluorescence and ability to interact with biological macromolecules have made them powerful tools for visualization and quantification. chemimpex.com
Key milestones in the application of thiacarbocyanine cations include:
Early Photographic Sensitizers: Initial use to make photographic film panchromatic. wikipedia.org
Biological Stains: Recognition of their ability to stain cells and tissues, leading to their use in microscopy.
Fluorescent Probes for Biomolecules: Development as labels for proteins and nucleic acids, enabling the study of molecular interactions and dynamics. wikipedia.org
Membrane Potential Probes: Their cationic nature and lipophilic character allow them to accumulate in mitochondria, making them excellent probes for studying mitochondrial membrane potential and cell viability.
Flow Cytometry Reagents: Used to label specific cell populations for analysis and sorting based on fluorescence intensity. chemimpex.com
Photodynamic Therapy (PDT): Research has explored their potential as photosensitizers in PDT, where they can generate reactive oxygen species upon light activation to kill cancer cells.
Significance of C3 Thiacarbocyanine Cation in Academic Investigations As a Molecular Probe and Dye System
Established Synthetic Routes to this compound Core Structures
The archetypal synthesis of symmetrical C3-thiacarbocyanine cations is a well-established process that typically involves a multi-step sequence. The process commences with the quaternization of 2-methylbenzothiazole (B86508). This is achieved by reacting 2-methylbenzothiazole with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, methyl iodide) or an alkyl tosylate, to yield the corresponding N-alkyl-2-methylbenzothiazolium salt. These quaternary salts are crucial intermediates for the subsequent condensation reaction.
The core C3-thiacarbocyanine structure is then assembled through the condensation of two equivalents of the N-alkyl-2-methylbenzothiazolium salt with a suitable one-carbon synthon that will form the central part of the trimethine chain. A widely employed reagent for this purpose is triethyl orthoformate, often in the presence of a basic catalyst such as pyridine (B92270) or triethylamine (B128534) and heated to reflux. The reaction proceeds through the formation of a reactive intermediate that subsequently couples with a second molecule of the quaternary salt to form the symmetrical dye.
The general reaction scheme is as follows:
Quaternization: 2-methylbenzothiazole + R-X → N-R-2-methylbenzothiazolium salt (where R is an alkyl group and X is a halide or other leaving group).
Condensation: 2 N-R-2-methylbenzothiazolium salt + CH(OC₂H₅)₃ → 3,3'-di-R-thiacarbocyanine cation + byproducts.
The resulting this compound is typically isolated as a salt with the counterion from the quaternary salt, commonly iodide. Purification is often achieved through recrystallization from a suitable solvent like ethanol (B145695).
| Intermediate/Reagent | Role in Synthesis |
| 2-Methylbenzothiazole | Starting heterocyclic building block. |
| Alkyl Halide/Tosylate | Quaternizing agent to activate the 2-methyl group. |
| Triethyl Orthoformate | Provides the central carbon atom of the trimethine bridge. |
| Pyridine/Triethylamine | Acts as a basic catalyst to facilitate the condensation reaction. |
Strategies for Peripheral Structural Modification and Functionalization
The versatility of the this compound stems from the ability to introduce a wide array of functional groups at various positions on its core structure. These modifications can be strategically employed to modulate the dye's properties, including its solubility, aggregation behavior, and photophysical characteristics, thereby tailoring it for specific applications.
Influence of Alkyl Chain Substituents on Molecular Behavior and Application
While direct studies on C3-thiacarbocyanine-based liquid crystals are not extensively documented in the provided search results, the principle of using long alkyl chains to induce mesomorphic behavior is a well-established strategy in the design of liquid crystalline materials mdpi.comresearchgate.net. The introduction of long alkyl chains can lead to the formation of liquid crystalline phases, such as smectic or nematic phases, by promoting molecular ordering and anisotropy mdpi.com. For cyanine (B1664457) dyes, varying the N-alkyl chain length has been shown to impact their aggregation behavior, which is a key factor in the formation of ordered structures nih.gov. In some liquid crystalline systems, increasing the alkyl chain length can lead to a greater number of mesophases and influence the transition temperatures between these phases mdpi.com.
Heterocyclic Ring Modifications and Their Impact on Research Utility
Modifications to the benzothiazole (B30560) rings of the this compound offer another avenue for tuning its properties. The introduction of substituents on the benzene (B151609) portion of the benzothiazole ring can significantly alter the electronic and steric characteristics of the dye, thereby influencing its absorption and emission maxima, as well as its chemical reactivity and binding affinities.
For instance, the introduction of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., chloro, nitro) can shift the absorption spectrum of the dye to longer or shorter wavelengths, respectively. This allows for the fine-tuning of the dye's color and fluorescence emission. Furthermore, the incorporation of reactive functional groups, such as carboxyl or amino groups, onto the benzothiazole ring can enable the covalent conjugation of the dye to other molecules, such as biomolecules or polymers, for various labeling and sensing applications nih.govjchemrev.comnih.gov. The synthesis of such functionalized benzothiazoles can be achieved through various organic reactions prior to the quaternization and condensation steps orgsyn.orggoogle.commdpi.com.
| Ring Substituent | Potential Impact on Dye Properties |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Red-shift in absorption/emission spectra. |
| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Blue-shift in absorption/emission spectra. |
| Reactive groups (e.g., -COOH, -NH₂) | Enables covalent conjugation to other molecules. |
Counterion Exchange Strategies to Modulate Solubility and Aggregation
The counterion associated with the this compound plays a crucial role in determining its solubility and aggregation behavior, particularly in different solvents. The initially synthesized dye often has an iodide counterion, which can sometimes lead to limited solubility in certain media and promote aggregation.
Counterion exchange, or metathesis, is a common strategy to overcome these limitations. This involves replacing the original counterion with a different one, which can be achieved by precipitating the less soluble salt or through ion-exchange chromatography. For example, replacing iodide with larger, more charge-diffuse anions like perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), or tosylate (OTs⁻) can enhance the solubility of the dye in organic solvents and reduce its tendency to form aggregates nih.govnih.govnih.gov. The choice of counterion can significantly impact the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), which have distinct spectroscopic signatures nih.govresearchgate.net. Studies on other cyanine dyes have shown that smaller cations can induce H-aggregation, while larger cations promote J-aggregation nih.govresearchgate.net.
| Counterion | Common Effect on C3-Thiacarbocyanine Properties |
| Iodide (I⁻) | Often the initial counterion, can lead to lower solubility. |
| Perchlorate (ClO₄⁻) | Can increase solubility in organic solvents. |
| Tetrafluoroborate (BF₄⁻) | Often improves solubility and reduces aggregation. |
| Tosylate (OTs⁻) | A larger anion that can enhance solubility. |
Advanced Synthetic Approaches for Novel this compound Conjugates and Analogs
Building upon the fundamental synthetic routes, advanced methodologies have been developed to create novel this compound conjugates and analogs with tailored functionalities for specific applications. These approaches often involve the synthesis of functionalized precursors that can be incorporated into the dye structure or the post-synthetic modification of the C3-thiacarbocyanine core.
For example, to create conjugates with biomolecules such as proteins or nucleic acids, a C3-thiacarbocyanine dye bearing a reactive group (e.g., an N-hydroxysuccinimide ester or a maleimide) is synthesized. This reactive dye can then be covalently attached to the target biomolecule through a specific chemical reaction. This strategy is widely used in fluorescence microscopy, flow cytometry, and other bioanalytical techniques.
The synthesis of novel analogs can also involve more complex modifications to the polymethine chain or the heterocyclic nuclei. For instance, the introduction of bulky substituents on the methine chain can influence the dye's photostability and fluorescence quantum yield. Furthermore, the development of asymmetrical C3-thiacarbocyanine cations, where the two benzothiazole rings bear different substituents, allows for the creation of dyes with unique properties, such as solvatochromism or specific targeting capabilities. The synthesis of these asymmetrical dyes typically involves a stepwise condensation approach, where a functionalized intermediate is first prepared and then reacted with a different quaternary salt.
Aggregation Phenomena in Solution and at Interfaces
The aggregation of C3-thiacarbocyanine cations in aqueous solutions is a well-documented phenomenon, leading primarily to the formation of two distinct types of spectral aggregates: H-aggregates and J-aggregates. These aggregates are characterized by their unique spectroscopic signatures and the specific arrangement of the dye molecules (monomers) within the assembly.
Mechanisms and Conditions for H-Aggregate Formation
H-aggregates, or hypsochromically shifted aggregates, are characterized by an absorption spectrum that is blue-shifted relative to the monomer. This shift arises from a "face-to-face" or "sandwich-type" stacking of the planar thiacarbocyanine molecules. In this parallel arrangement, the transition dipoles of the individual dye molecules align, leading to strong excitonic coupling.
The formation of H-aggregates is typically favored under several conditions:
High Dye Concentration: As the concentration of the thiacarbocyanine dye increases in solution, the probability of intermolecular interactions leading to aggregation rises. rsc.org
Aqueous Environments: In pure water, many thiacarbocyanine dyes spontaneously form dimers and H-aggregates as concentration increases. rsc.org
Specific Counterions: The presence of small, charge-dense counterions is crucial for inducing H-aggregation. For instance, in studies of 3,3'-disulfopropyl-5,5'-dichloro-9-methyl thiacarbocyanine (a related thiacarbocyanine), the addition of electrolytes with small monovalent cations like sodium (Na+), ammonium (B1175870) (NH4+), or cesium (Cs+) exclusively induced the formation of H-aggregates. csic.esmdpi.com This is attributed to the ability of the small cation to allow for a more planar geometry of the dye molecule, which is favorable for the face-to-face stacking required for H-aggregation. csic.esmdpi.com
The resulting H-aggregates can exhibit well-defined morphologies. For example, electrolyte-induced H-aggregates have been observed to form rodlike structures, 50-70 nm in width and tens to hundreds of micrometers in length, which display strong negative birefringence. csic.esmdpi.com
Mechanisms and Conditions for J-Aggregate Formation
J-aggregates, named after their discoverer E.E. Jelley, represent a different mode of self-assembly. They are distinguished by a sharp, intense absorption band that is red-shifted (bathochromically shifted) compared to the monomer band. This "J-band" is a result of a "head-to-tail" arrangement of the dye molecules, where the transition dipoles are aligned in a way that leads to a lower-energy excited state.
The conditions that promote J-aggregation are often distinct from those for H-aggregation:
Counterion Specificity: The size and nature of the counterion play a pivotal role. Large, bulky monovalent cations, such as tetramethylammonium (B1211777) ([N(CH3)4]+) or tetraethylammonium (B1195904) ([N(C2H5)4]+), preferentially promote the formation of J-aggregates. csic.esmdpi.com It is theorized that the larger cation forces a twisted conformation upon the dye molecule, which favors the end-to-end arrangement characteristic of J-aggregates. csic.esmdpi.com
Presence of Salts: The addition of certain salts, like NaCl, can induce the formation of J-aggregates. rsc.org The concentration of the salt can influence the type and stability of the J-aggregate formed. rsc.org
Templating Surfaces and Molecules: J-aggregation can be induced by binding to other molecules, such as proteins, or at interfaces. wikipedia.orgnih.gov
J-aggregates of thiacarbocyanine dyes can assemble into remarkable, uniform nanostructures, including nanotubes with diameters of approximately 7 nm and lengths extending to micrometers. rsc.org These structures are of significant interest due to their unique optical properties, including fluorescence in the far-red region of the spectrum. rsc.org
Solvent-Mediated Phase Transformations between Aggregate Forms
The equilibrium between monomer, H-aggregates, and J-aggregates is not static and can be influenced by the solvent environment. It has been demonstrated that J-aggregates of thiacarbocyanine, once formed in solution, can spontaneously convert into the more stable H-aggregate form over time. csic.es This conversion is not a direct solid-state rearrangement but a solvent-mediated phase transformation. The mechanism involves the gradual dissolution of the J-aggregates back into monomers, which then subsequently re-assemble into the H-aggregate structure. csic.es This highlights the dynamic nature of these supramolecular systems and the critical role of the solvent in mediating the pathways of assembly and transformation.
Counterion Specificity in Aggregation Induction and Morphology
As introduced in the preceding sections, the counterion associated with the this compound is not a passive component but an active participant in directing the self-assembly process. The specificity of the counterion, particularly its size, has a profound effect on both the type of aggregate formed (H vs. J) and the resulting morphology.
A study on 3,3'-disulfopropyl-5,5'-dichloro-9-methyl thiacarbocyanine (TCC) provides a clear illustration of this principle. csic.esmdpi.com Semiempirical molecular orbital calculations suggest that the conformation of the dye monomer is directly influenced by the associated cation. A small sodium cation allows the TCC monomer to adopt a significantly planar geometry between its two benzothiazole end groups, a conformation that favors the face-to-face stacking of H-aggregates. Conversely, when a large tetramethylammonium cation is present, it induces a twisted conformation in the TCC dye, which sterically hinders parallel stacking and instead promotes the head-to-tail arrangement necessary for J-aggregation. csic.esmdpi.com
This counterion-driven selection between distinct aggregation pathways is a powerful tool for controlling the supramolecular architecture and, consequently, the photophysical properties of the system.
| Counterion Type | Associated Dye Conformation | Resulting Aggregate Type | Primary Assembly Mechanism | Reference(s) |
| Small (e.g., Na+, NH4+, Cs+) | Planar | H-Aggregate | Face-to-Face Stacking | csic.es, mdpi.com |
| Large (e.g., [N(CH3)4]+, [N(C2H5)4]+) | Twisted | J-Aggregate | Head-to-Tail Arrangement | csic.es, mdpi.com |
Kinetics and Thermodynamic Aspects of this compound Aggregation
The self-assembly of C3-thiacarbocyanine cations is governed by a delicate interplay between kinetics and thermodynamics. The final, most stable structure (the thermodynamic product) may not be the one that forms the fastest (the kinetic product).
Thermodynamic Control: The relative stability of the monomer, H-aggregate, and J-aggregate states can be controlled by thermodynamic variables such as temperature. Studies have shown that the ratio between these species can be manipulated by heating, providing a method to switch between the different aggregation states without altering the dye concentration. researchgate.net In some systems, one type of aggregate is the thermodynamically stable species. For example, for a specific phenol-substituted thiacarbocyanine Cy5 dye, two distinct J-aggregates can form. One, an extended mono-layered sheet, is kinetically favored at low salt concentrations but is transient, eventually disappearing. The second, a tubular J-aggregate, emerges over time and dominates in matured solutions, indicating it is the more thermodynamically stable species. rsc.org
Chromonic Self-Assembly and Liquid Crystal Formation in Aqueous Systems
At sufficiently high concentrations, the elongated, columnar aggregates of C3-thiacarbocyanine cations can themselves align and organize into ordered phases known as lyotropic chromonic liquid crystals (LCLCs). csic.es This behavior is characteristic of molecules that possess a rigid, polyaromatic core and peripheral ionic or hydrophilic groups. mdpi.com
In these systems, the individual dye molecules first self-assemble into stacks or columns via intermolecular forces like π-π stacking. researchgate.net This is considered an isodesmic aggregation model, where the energy of association between molecules in the stack is independent of the aggregate's length. mdpi.com As the concentration in water increases, these supramolecular columns can lose their random orientation and develop long-range orientational order, forming a nematic (N) phase. At still higher concentrations, they can pack into a regular two-dimensional lattice, typically forming a hexagonal columnar (Col) phase. csic.es
For a series of 3,3'-dialkylthiacarbocyanine dyes, it was found that nematic and hexagonal chromonic liquid crystals form in water, but this behavior is dependent on the length of the N-alkyl chains. Dyes with ethyl to butyl chains successfully formed liquid crystal phases, while a longer pentyl chain resulted in insufficient aqueous solubility, preventing LC formation. csic.es Small-angle X-ray scattering (SAXS) data confirmed that the dye aggregates in these LC phases have a cylindrical morphology with a multimolecular cross-section. csic.es The ability to form these ordered, fluid phases opens opportunities for using C3-thiacarbocyanine dyes as templates for creating nanostructured materials. csic.es
Molecular Recognition and Host-Guest Interactions Involving this compound
The this compound, a member of the cyanine dye family, exhibits a rich and complex behavior in the realm of molecular recognition and host-guest chemistry. Its elongated, cationic structure and delocalized π-electron system are key determinants of its interactions with various host molecules. These interactions are primarily driven by a combination of electrostatic forces, hydrophobic effects, and van der Waals interactions. The study of these non-covalent associations is crucial for understanding the dye's behavior in different chemical environments and for harnessing its properties in various applications.
Research in this area has explored the this compound's ability to form stable complexes with several types of host molecules, most notably DNA. While interactions with macrocyclic hosts like cucurbiturils and cyclodextrins are of significant interest in supramolecular chemistry, specific binding data for the this compound with these hosts are not extensively documented in the current scientific literature. However, the general principles of host-guest chemistry and studies on similar cationic dyes allow for an informed discussion of the potential interactions.
Cucurbiturils are a class of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, featuring a hydrophobic cavity and two carbonyl-fringed portals. These structural features make them particularly adept at encapsulating cationic and hydrophobic guest molecules. The interactions are typically driven by ion-dipole interactions between the cationic guest and the electron-rich carbonyl portals, as well as hydrophobic interactions between the nonpolar parts of the guest and the cucurbituril (B1219460) cavity.
While specific studies detailing the binding of the this compound with cucurbiturils are scarce, research on other cationic cyanine dyes provides valuable insights. For instance, the encapsulation of certain cyanine dyes by cucurbit nih.govuril (CB7) has been shown to significantly alter the dye's photophysical properties by modulating the π-electron distribution within the chromophore. nih.gov This suggests that the this compound could potentially form inclusion complexes with cucurbiturils of appropriate size. The stability of such a complex would depend on the geometric fit between the host and the guest, as well as the strength of the non-covalent interactions. For example, a study on a different pyridinium-based styryl dye, 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt), with cucurbit nih.govuril (CB7) and a modified cucurbit thno.orguril (Me4CB6) demonstrated the formation of stable 1:1 complexes with high association constants, indicating strong binding. mdpi.com
Table 1: Association Constants of a Phenylpyridinium Styryl Dye with Cucurbiturils
| Host Molecule | Guest Molecule | Association Constant (K_a) [M⁻¹] |
| Cucurbit nih.govuril (CB7) | PhSt | 6.0 x 10⁶ |
| Me₄CB6 | PhSt | 1.1 x 10⁶ |
Data sourced from Miskolczy et al. (2020) mdpi.com
This data for a similar cationic dye suggests that the this compound would likely exhibit strong binding affinity with cucurbiturils, provided there is good size complementarity. The interaction would likely involve the insertion of one of the benzothiazole moieties and part of the polymethine chain into the cucurbituril cavity.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are well-known for their ability to form inclusion complexes with a wide variety of hydrophobic guest molecules in aqueous solutions. The primary driving force for complexation is the hydrophobic effect, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin (B1172386) cavity to minimize its contact with water.
The interaction of the this compound with deoxyribonucleic acid (DNA) has been a subject of more detailed investigation. As a cationic molecule, it is electrostatically attracted to the negatively charged phosphate (B84403) backbone of DNA. Beyond this initial electrostatic interaction, the planar aromatic structure of the this compound allows for more specific binding modes, such as intercalation between DNA base pairs or binding within the grooves of the DNA helix.
A study by Anikovsky and colleagues investigated the binding of 3,3'-diethylthiacarbocyanine iodide with DNA in an aqueous solution. nih.gov Their research, utilizing photochemical methods, revealed the formation of two distinct types of complexes with DNA. The presence of isosbestic points in the absorption spectra upon titration with DNA provided evidence for the equilibrium between the free dye and the bound forms. The study determined the equilibrium constants for the formation of these two complexes, indicating strong interactions. nih.gov
Table 2: Equilibrium Constants for the Complex Formation between this compound and DNA
| Complex Type | Equilibrium Constant (K) [M⁻¹] |
| Complex I | ~10⁶ |
| Complex II | ~5 x 10⁴ |
Data sourced from Anikovsky et al. (2004) nih.gov
The formation of Complex I, with a significantly higher equilibrium constant, is likely due to a strong binding mode such as intercalation, where the planar cyanine dye inserts itself between the base pairs of the DNA double helix. This is often accompanied by a significant increase in the fluorescence quantum yield of the dye. researchgate.net Complex II, with a lower equilibrium constant, may represent a weaker association, possibly groove binding, where the dye resides in the minor or major groove of the DNA. nih.gov The formation of these complexes can lead to an increase in the quantum yield of the triplet state of the dye. researchgate.net
Spectroscopic and Photophysical Mechanistic Studies of C3 Thiacarbocyanine Cation Systems
Principles of Spectroscopic Response and Environmental Perturbation
The spectroscopic response of C3-thiacarbocyanine cations is governed by the electronic transitions within their delocalized π-electron system, which extends across the two benzothiazole (B30560) rings and the trimethine chain. The absorption and fluorescence spectra are sensitive to environmental factors that can perturb the energy levels of the ground and excited states.
Environmental perturbations, such as changes in solvent polarity, viscosity, and the presence of other molecules, can lead to significant shifts in the absorption and emission maxima, as well as alterations in the fluorescence quantum yield and lifetime. For instance, the photophysics of 3,3'-diethylthiacarbocyanine (B14174943) iodide (DTCI) in binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and toluene (B28343) demonstrate that preferential solvation can influence the relaxation mechanisms of the excited state. As the volume fraction of the polar solvent DMSO decreases, the quantum efficiency of photoisomerization is significantly reduced. acs.orgacs.org This is a clear indication of how the local microenvironment created by the solvent molecules directly impacts the photophysical behavior of the thiacarbocyanine cation.
Furthermore, the incorporation of these dyes into organized assemblies like liposomes or thin polymer films drastically affects their photophysical parameters. nih.gov The restrictive nature of these environments hinders photoisomerization from the first excited state. Consequently, competing deactivation pathways such as fluorescence and triplet formation become more efficient, leading to higher fluorescence quantum yields. nih.gov For example, dihexylthiacarbocyanine iodide exhibits a fluorescence quantum yield of 0.27 in dimyristoylphosphatidyl-choline liposomes, compared to 0.10 in ethanol (B145695). nih.gov
The adsorption of thiacarbocyanine dyes onto surfaces like hexagonal boron nitride (hBN) also leads to a rigidified environment, which blocks internal conversion and can lead to the formation of weakly coupled H- or I-type aggregates. nih.govacs.org This flat-on adsorption contrasts with the edge-on adsorption observed on other substrates like mica, which typically leads to the formation of J-aggregates. nih.gov
Excited State Dynamics and Relaxation Pathways
The excited state of C3-thiacarbocyanine cations can deactivate through several competing pathways, including radiative decay (fluorescence) and non-radiative processes. The efficiency of these pathways is highly dependent on the molecular structure and the surrounding environment.
Photoinduced electron transfer (PET) is a key process that can occur when the excited thiacarbocyanine cation interacts with suitable electron donors or acceptors. This process can proceed through either an oxidative or reductive pathway. nih.gov In the oxidative pathway, the excited dye donates an electron, while in the reductive pathway, the excited dye accepts an electron. nih.gov
Studies on 5,5'-dichloro-3,3',9-triethylthiacarbocyanine have shown that photoinduced electron transfer can occur from the triplet state of both monomers and dimers. instras.com The triplet state is mainly populated from dimers in aqueous solutions. instras.com The efficiency and pathway of PET are influenced by the redox potentials of the dye and the quenching molecule. For instance, the dimeric form of the dye can undergo electron transfer with donors like ascorbic acid or acceptors like methyl viologen. instras.com The resulting one-electron oxidized dimer can rapidly dissociate into a monomer and a monomeric dye radical. instras.com
Internal conversion (IC) is a non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). ossila.com This process is often facilitated by molecular vibrations and rotations. In flexible molecules like thiacarbocyanine dyes, torsional relaxation and other conformational changes can promote internal conversion. researchgate.net
Intersystem crossing (ISC) is another non-radiative process involving a transition between states of different multiplicity, typically from a singlet excited state (S1) to a triplet state (T1). ossila.com While less common for many fluorescent dyes, it can be a significant deactivation pathway for some thiacarbocyanine systems, particularly when dimers are present. instras.com
Fluorescence quenching can occur through various mechanisms, including static and dynamic quenching. ossila.com Static quenching involves the formation of a non-fluorescent complex between the dye and a quencher molecule in the ground state. ossila.com Dynamic quenching occurs when the excited dye molecule collides with a quencher molecule, leading to de-excitation without photon emission. ossila.com Energy transfer to non-fluorescent traps, especially in aggregated systems, is a significant quenching mechanism. nih.gov Even a small concentration of these traps can quench the fluorescence of a large number of surrounding dye molecules through direct energy transfer or exciton (B1674681) hopping. nih.gov
The formation of aggregates can introduce new non-radiative decay channels. For instance, in DNA-templated cyanine (B1664457) dye aggregates, quenched emission is observed, suggesting the introduction of a new non-radiative decay pathway upon aggregation. boisestate.edu This is attributed to a rapid non-adiabatic transition between the S1 and S0 states. boisestate.edu
Photoisomerization, the light-induced conversion between different isomeric forms of a molecule, is a crucial non-radiative decay pathway for many cyanine dyes, including C3-thiacarbocyanine cations. This process typically involves rotation around one of the carbon-carbon bonds in the polymethine chain, leading to the formation of a transient twisted intermediate state.
The quantum efficiency of photoisomerization is highly sensitive to the environment. In low-viscosity solvents, photoisomerization is often the dominant deactivation pathway for the excited singlet state, leading to low fluorescence quantum yields. acs.org However, in more viscous or rigid environments, such as in liposomes or polymer films, the rotational motion required for isomerization is hindered. nih.gov This restriction of molecular motion blocks the photoisomerization pathway, causing an increase in the efficiency of competing processes like fluorescence and intersystem crossing. nih.gov In highly organized systems like thin polymer films, photoisomerization can be completely inhibited. nih.gov
Preferential solvation in binary solvent mixtures can also significantly affect photoisomerization. Studies with 3,3'-diethylthiacarbocyanine iodide (DTCI) in toluene/DMSO mixtures have shown that the solvation shell around the dye molecule can decrease the quantum efficiency of its photoisomerization. acs.org This highlights the role of specific solute-solvent interactions in controlling the excited-state dynamics.
Solvatochromic Effects on Electronic Transitions of C3-Thiacarbocyanine Cation Analogs
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For C3-thiacarbocyanine cations and their analogs, the position of the absorption and emission bands is sensitive to the polarity and hydrogen-bonding properties of the solvent.
The electronic transitions in these dyes involve a redistribution of electron density, often leading to a change in the dipole moment upon excitation. Solvents with different polarities will stabilize the ground and excited states to different extents, resulting in a shift in the energy gap between them. nih.govnih.gov
Generally, in more polar solvents, a blue shift (hypsochromic shift) in the absorption maximum is observed for some thiacarbocyanine analogs, while a red shift (bathochromic shift) is seen for others, depending on the specific electronic structure and the nature of the excited state. nih.gov For example, in a study of 2-thiocytosine, a molecule with some structural similarities to the chromophore of thiacarbocyanine dyes, the lowest-energy absorption maximum is blue-shifted in more polar solvents. nih.govresearchgate.net This is often rationalized by considering the dipole moments of the ground and excited states and how they interact with the solvent's reaction field. nih.govresearchgate.net
Explicit solvent interactions, such as hydrogen bonding, can also play a crucial role in determining the spectral shifts. nih.govnih.gov These specific interactions can lead to deviations from the general trends predicted by considering only the bulk solvent polarity. Theoretical calculations, including both implicit and explicit solvent models, are often employed to rationalize the observed solvatochromic shifts. nih.gov
Mechanisms of Aggregation-Induced Spectroscopic Changes and Fluorescence Quenching
At high concentrations or in the presence of certain additives or templates, C3-thiacarbocyanine cations can self-assemble into aggregates. This aggregation process leads to significant changes in the spectroscopic properties of the dye, including shifts in the absorption spectrum and often, a quenching of fluorescence.
The nature of the spectroscopic changes depends on the geometry of the aggregate. Based on exciton theory, two main types of aggregates are commonly observed:
H-aggregates (hypsochromic aggregates): In these aggregates, the dye molecules are arranged in a parallel, face-to-face fashion. This arrangement leads to a blue-shift in the absorption maximum compared to the monomer. H-aggregates are often characterized by low or no fluorescence. The formation of H-aggregates has been observed for some thiacarbocyanine dyes in aqueous solution and upon adsorption on certain surfaces. nih.govrsc.org
J-aggregates (bathochromic aggregates): In J-aggregates, the molecules are arranged in a head-to-tail fashion. wikipedia.org This leads to a characteristic sharp, intense, and red-shifted absorption band, known as the J-band. wikipedia.org J-aggregates often exhibit fluorescence, which is typically characterized by a small Stokes shift. nih.govacs.org The formation of J-aggregates can be induced by high dye concentrations, the presence of salts, or interaction with macromolecules like proteins or DNA. wikipedia.orgnih.govacs.org
The formation of aggregates introduces new excited states (exciton states) that are delocalized over multiple molecules. The relaxation dynamics in these aggregates are often different from those of the monomer. Aggregation can introduce new non-radiative decay pathways, leading to fluorescence quenching. boisestate.edu This quenching can be due to efficient energy transfer to non-fluorescent trap sites within the aggregate or due to the inherent electronic properties of the aggregate state itself. nih.gov For example, in some cases, the lowest exciton state in an H-aggregate is optically forbidden, leading to a lack of fluorescence.
Interactions of C3 Thiacarbocyanine Cation with Biological Macromolecules and Cellular Structures
Nucleic Acid Binding Mechanisms and Conformation Perturbations
The C3-thiacarbocyanine cation demonstrates a notable affinity for nucleic acids, with its binding characteristics being influenced by the structure and conformation of the DNA or RNA molecule. These interactions are primarily non-covalent and can significantly alter the dye's spectroscopic properties.
Investigations into DNA Intercalation and Groove Binding Modes
The interaction of the this compound with DNA is a complex process that can involve multiple binding modes, including intercalation and groove binding. Studies on analogous cyanine (B1664457) dyes have shown that the specific mode of interaction is often dictated by the dye's structure. For instance, cyanine dyes with a lower aspect ratio tend to bind via intercalation, inserting themselves between the base pairs of the DNA double helix, while more elongated, rod-like dyes often favor binding within the minor groove.
Research on 3,3'-diethylthiacarbocyanine (B14174943) iodide (a salt of the this compound) has revealed the formation of two distinct complexes with DNA, suggesting the existence of multiple binding modes. researchgate.net Spectroscopic evidence, such as changes in the absorption spectra upon DNA binding, points towards the formation of dye dimers within the minor groove of the DNA. nih.gov This dimerization is accompanied by a significant red shift and hypochromicity in the dye's absorption spectrum. nih.gov The binding process is also characterized by a notable increase in the fluorescence quantum yield of the dye. researchgate.net
The interaction is strong, with equilibrium constants for the formation of these complexes being in the range of 10^4 to 10^6 M⁻¹. researchgate.netnih.gov This robust binding can prevent the natural process of trans-cis photoisomerization of the dye, leading to an increase in fluorescence. researchgate.net The specific DNA sequence and its helical structure (e.g., B-DNA vs. Z-DNA) can also influence the binding and the resulting chiroptical properties of the dye-DNA complex. nih.govnih.gov
| Binding Mode | Key Characteristics | Spectroscopic Observations |
|---|---|---|
| Groove Binding | Formation of dye dimers in the minor groove. | Red shift and hypochromicity in absorption spectrum. |
| Intercalation | Insertion between DNA base pairs (less common for this specific dye). | Significant fluorescence enhancement. |
RNA Interaction Mechanisms and Conformational Impact
While specific studies on the this compound's interaction with RNA are less detailed than those for DNA, general principles of cyanine dye-RNA interactions can be inferred. Cyanine dyes are known to bind to RNA, and this interaction can lead to significant fluorescence enhancement, making them useful as RNA labels. The binding can occur through various modes, including intercalation and electrostatic interactions. thermofisher.com
The structure of the RNA, including the presence of double-stranded regions, hairpins, and loops, is a critical determinant of the binding specificity and affinity. nih.gov For some cyanine dyes, binding to RNA can induce conformational changes in the nucleic acid structure. nih.gov The presence of cations, such as Mg²⁺, which are crucial for RNA folding and stability, can also influence the binding of cationic dyes. gatech.edu It is plausible that the this compound, being positively charged, could compete with or be influenced by the ionic environment surrounding the RNA molecule. Further research is needed to elucidate the precise binding modes and conformational impact of the this compound on different RNA structures.
Protein Interaction Mechanisms and Conformational Modulation
The interaction of cyanine dyes, including the this compound, with proteins is a critical aspect of their application as fluorescent probes in biological systems. These interactions are often characterized by changes in the dye's fluorescence properties and can sometimes lead to alterations in protein conformation.
Binding to Specific Protein Domains and Active Sites
Cyanine dyes can interact non-covalently with various proteins, and this binding often results in a significant increase in the dye's fluorescence quantum yield. researchgate.net This property allows them to be used as fluorescent probes to study protein structure and function. For instance, studies with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), have shown that cyanine dyes can bind to these proteins, leading to a bathochromic shift in the dye's absorption spectrum and an enhancement of its fluorescence. researchgate.net
While specific studies detailing the binding of the this compound to particular protein domains are limited, research on related cyanine dyes suggests that binding can be influenced by the hydrophobicity of both the dye and the protein's binding pocket. Some cyanine dyes have been shown to have a preference for binding to specific protein structures, such as the fibrillar beta-sheet structures found in amyloid aggregates. researchgate.net This suggests a potential for the this compound to interact with specific structural motifs within proteins.
Induction of Protein Conformational Changes by this compound
The binding of a small molecule ligand to a protein can induce conformational changes, and this principle is fundamental to many biological processes. While direct evidence of the this compound inducing significant conformational changes in proteins is not extensively documented, it is a plausible outcome of the binding event.
The fluorescence of cyanine dyes is highly sensitive to the microenvironment, including polarity and viscosity. nih.gov Therefore, changes in the dye's fluorescence upon binding to a protein can reflect the nature of the binding site and any associated conformational adjustments. For example, a shift in the fluorescence emission spectrum can indicate a change in the polarity of the dye's environment, which could be a consequence of a protein conformational change that alters the exposure of hydrophobic or hydrophilic residues. nih.gov The study of such spectral shifts provides an indirect method to probe for ligand-induced conformational changes in proteins.
Lipid Membrane Interactions and Permeation Dynamics
The interaction of the this compound with lipid membranes is of particular interest due to its use as a fluorescent probe for membrane potential and fluidity. As a lipophilic cation, it can readily associate with and partition into the lipid bilayer of cell membranes.
Studies involving symmetrical dialkylthiacarbocyanine dyes have shown that these molecules can be incorporated into liposomes. nih.gov However, the diethyl derivative, which corresponds to the this compound, was noted as an exception in one study, suggesting that its interaction may be more superficial. nih.gov When incorporated, these dyes tend to localize near the bilayer surface, with their alkyl chains penetrating into the lipid core. nih.gov This organized environment restricts the photoisomerization of the dye, leading to an increase in fluorescence quantum yield. nih.gov
The fluorescence of these dyes is greatly enhanced when incorporated into membranes due to the change in the surrounding environment. aatbio.com Once associated with a cell membrane, these dyes can diffuse laterally, leading to a uniform staining of the cell surface. aatbio.com The interaction with and permeation across the lipid membrane are key to its function as a potentiometric probe, where its accumulation within the cell is dependent on the membrane potential.
| Interaction Type | Location | Effect on Dye Properties |
|---|---|---|
| Incorporation into Liposomes | Near the bilayer surface | Increased fluorescence quantum yield, restricted photoisomerization. |
| Cell Membrane Staining | Lateral diffusion within the plasma membrane | Uniform staining of the cell. |
Membrane Potential Sensing Mechanisms
The this compound and its derivatives are well-established fluorescent probes for measuring cellular transmembrane potential. Their mechanism of action as potential-sensitive dyes is rooted in their cationic nature and sufficient hydrophobicity, which allows them to penetrate and interact with lipid bilayers medchemexpress.com. The change in membrane potential prompts a corresponding change in the dye's fluorescence, which can be measured to provide a quantitative assessment of the cell's electrical state.
Detailed kinetic studies using stopped-flow techniques have resolved several distinct steps in the interaction of these dyes with membranes. For instance, the response of 3,3'-dipropylthiodicarbocyanine iodide (diS-C3-(5)) involves binding, reorientation, dimerization, and translocation steps, each with a characteristic timescale scbt.com. The primary potential-sensing step is the translocation of the dye between the outer and inner leaflets of the membrane, driven by the transmembrane potential scbt.com. This redistribution directly affects the partitioning of the dye between the membrane and the aqueous solution, as well as the equilibrium between monomeric and dimeric forms, ultimately altering the measured fluorescence scbt.com.
Synchronous excitation spectroscopy has been employed to differentiate between the fluorescence spectra of the dye in the extracellular supernatant and the dye associated with the cells photochemcad.com. This technique allows for a more precise measurement, with a modified theory suggesting a linear relationship between the logarithmic increment of the dye's fluorescence intensity in the supernatant and the change in the plasma membrane potential photochemcad.com.
Table 1: Key Mechanistic Steps of Thiacarbocyanine Dye Membrane Potential Sensing
| Mechanistic Step | Description | Typical Timescale | Supporting Evidence |
|---|---|---|---|
| Binding | Initial association of the dye with the outer leaflet of the cell membrane. | ~6 msec | Stopped-flow kinetic analysis of diS-C3-(5) scbt.com. |
| Reorientation | Reorientation of the dye molecule within the lipid bilayer. | ~30 msec | Resolved as a fast exponential decrease in fluorescence scbt.com. |
| Translocation | Movement of the dye across the membrane from the outer to the inner leaflet, driven by the membrane potential. | ~1 sec | Supported by experiments showing dye redistribution with induced membrane potentials scbt.com. |
| Dimerization | Formation of dye aggregates (dimers) at high local concentrations, which can lead to fluorescence quenching. | < 10 nsec | Secondary effect of potential-driven accumulation scbt.com. |
| Fluorescence Change | The net change in fluorescence (quenching or enhancement) resulting from the potential-driven redistribution and concentration changes of the dye. | Varies | Observed in fluorometric assays and synchronous emission spectroscopy medchemexpress.comnih.gov. |
Localization within Cellular Membrane Microdomains
The plasma membrane is not a homogenous structure but is compartmentalized into functional microdomains, often called lipid rafts nih.govmdpi.com. These domains are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins bohrium.com. They serve as platforms for organizing and concentrating molecules, thereby facilitating a variety of cellular processes, including signal transduction and membrane trafficking nih.govbohrium.com.
Lipid rafts are characterized as being in a liquid-ordered phase, which is thicker and less fluid than the surrounding liquid-disordered regions of the membrane mdpi.commdpi.com. This unique lipid environment allows for the selective inclusion or exclusion of certain proteins and is believed to regulate signaling by providing a concentrated environment for the components of signaling pathways nih.gov. For example, activation of the B-cell antigen receptor (BCR) leads to its translocation into lipid rafts, which then coalesce and recruit other signaling molecules nih.gov. Similarly, components of the β-adrenergic receptor signaling pathway are compartmentalized by these microdomains rsc.org.
While the importance of lipid rafts in cellular function is well-established, specific research detailing the preferential localization of the this compound within these microdomains is not extensively covered in the available literature. The visualization of lipid rafts often relies on specific markers, such as fluorescently labeled cholera toxin B subunit, which binds to the raft-enriched ganglioside GM1, or specific lipid-anchored fluorescent proteins nih.gov. Although C3-thiacarbocyanine cations interact with the plasma membrane as a whole to report on membrane potential, their specific partitioning into or exclusion from lipid raft domains has not been a primary focus of the cited studies. The interaction appears to be a general partitioning into the lipid bilayer driven by electrostatic forces and hydrophobicity, rather than a specific affinity for the unique lipid composition of rafts.
Intracellular Compartment Targeting Mechanisms
Mitochondrial Localization and Mitochondrial Membrane Potential Sensing
The this compound and related lipophilic, cationic dyes are widely used for staining mitochondria in living cells adipogen.com. The primary mechanism for their accumulation in this organelle is the mitochondrial membrane potential. Active mitochondria maintain a significant negative-inside electrical potential across their inner membrane, which is generated by the electron transport chain. This strong electrochemical gradient drives the electrophoretic accumulation of positively charged, membrane-permeant molecules like the this compound from the cytoplasm into the mitochondrial matrix.
This accumulation is a hallmark of healthy, energized mitochondria. Consequently, the fluorescence intensity of these dyes within mitochondria can be used as a reliable indicator of mitochondrial functional status mdpi.com. A decrease in the mitochondrial membrane potential, which is an early event in apoptosis and a sign of mitochondrial dysfunction, leads to a loss of the dye from the mitochondria and a corresponding decrease in mitochondrial fluorescence thermofisher.com.
Certain carbocyanine dyes, such as JC-1, exhibit a unique dual-emission property that is highly sensitive to mitochondrial membrane potential. In healthy mitochondria with high potential, JC-1 forms aggregates that emit red fluorescence, while in depolarized mitochondria, it remains in a monomeric form that emits green fluorescence mdpi.comthermofisher.com. This allows for a ratiometric analysis of mitochondrial health. While not all C3-thiacarbocyanine derivatives have this ratiometric capability, their potential-dependent accumulation provides a robust method for monitoring mitochondrial activity and integrity in real-time mdpi.com.
Table 2: Characteristics of Carbocyanine Dyes for Mitochondrial Staining
| Feature | Description | Relevance to this compound |
|---|---|---|
| Driving Force | Negative-inside mitochondrial membrane potential. | The positive charge of the cation drives its accumulation into the negatively charged mitochondrial matrix. |
| Mechanism | Electrophoretic movement across the inner mitochondrial membrane. | As a lipophilic cation, it can permeate the membrane and respond to the electrical gradient. |
| Readout | Fluorescence intensity change corresponding to dye accumulation. | High fluorescence in energized mitochondria; low fluorescence in depolarized mitochondria mdpi.comthermofisher.com. |
| Application | Monitoring mitochondrial health, activity, and apoptosis. | Changes in mitochondrial fluorescence reflect changes in the organelle's bioenergetic state thermofisher.com. |
Other Organelle-Specific Interactions
While mitochondria are the primary target for many lipophilic cationic dyes due to their strong membrane potential, interactions with other organelles can occur, often depending on the specific chemical structure of the dye.
Research on a carbocyanine dye with a D-π-A (donor-π-acceptor) structure, (E)-2-(4-(diphenylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium Iodide, demonstrated an unexpected and highly selective localization to lysosomes mdpi.com. This specificity was confirmed through co-localization experiments with established lysosome trackers. The proposed mechanism suggests that the dye is internalized into the acidic lumen of the lysosome, where it interacts with hydrophobic components like lumen proteins, leading to bright fluorescence mdpi.com. This finding highlights that modifications to the core cyanine structure can switch organelle selectivity away from mitochondria.
Furthermore, some carbocyanine derivatives have been shown to concentrate in the endoplasmic reticulum (ER). For example, 3,3'-dihexyloxacarbocyanine (B12934700) iodide accumulates in both mitochondria and the ER nih.gov. The conventional ER stain DiOC6(3) is also known to stain mitochondria, indicating a degree of overlapping specificity among these lipophilic dyes for organelles with internal membrane systems thermofisher.com. Photoexcitation of 3,3'-dihexyloxacarbocyanine iodide localized in the ER and mitochondria was found to specifically disrupt the microtubule network and inhibit organelle motility, indicating a functional consequence of its localization nih.gov.
These examples show that while the this compound framework is a basis for mitochondrial probes, its interactions are not exclusively limited to this organelle. Structural alterations can redirect the molecule to other compartments like lysosomes or the ER, expanding the utility of the broader carbocyanine dye family for studying the dynamics of various intracellular structures.
Advanced Research Applications of C3 Thiacarbocyanine Cation As Molecular Probes
Fluorescent Microscopy and Bioimaging Methodologies
The unique fluorescent properties of the C3-thiacarbocyanine cation make it a versatile tool in advanced microscopy and bioimaging. Cyanine (B1664457) dyes, in general, are known for their high molar extinction coefficients and significant fluorescence quantum yields, which make them ideal for sensitive detection in techniques like fluorescence microscopy.
Live Cell Imaging Applications and Methodological Considerations
The this compound is utilized as a lipophilic fluorescent stain for labeling membranes and other hydrophobic structures in live cells. aatbio.com Its fluorescence is significantly enhanced when it is incorporated into the hydrophobic environment of a membrane, as opposed to its weakly fluorescent state in aqueous solutions. Once applied to cells, these dyes diffuse laterally within the cellular plasma membranes, leading to uniform staining of the entire cell at optimal concentrations. aatbio.com This property makes them suitable for multicolor imaging and flow cytometric analysis of living cells. aatbio.com
Methodological considerations for using this compound in live cell imaging include optimizing the dye concentration to ensure even staining and minimize potential cytotoxicity. The kinetics of staining can be rapid, with a pronounced affinity for bacterial cells having been noted for related compounds. The choice of solvent can also influence the dye's photophysical properties, including its quantum yield.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 559.25 nm | Ethanol (B145695) | photochemcad.com |
| Molar Extinction Coefficient (ε) | 161,000 cm⁻¹M⁻¹ | Ethanol | photochemcad.com |
| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol | |
Super-Resolution Imaging Techniques Utilizing this compound-Based Probes
Super-resolution microscopy techniques, such as STED, SIM, PALM, and STORM, have revolutionized the visualization of cellular structures by overcoming the diffraction limit of light. ibidi.com These methods enable the imaging of biomolecular assemblies with near-molecular resolution. ibidi.com The success of these techniques is heavily reliant on the photophysical properties of the fluorescent probes used. biotium.com
While the broader class of cyanine dyes is extensively used in super-resolution microscopy, specific detailed research on the application of the this compound in these advanced imaging modalities is not as widely documented. However, the fundamental principles that make other cyanine dyes suitable for super-resolution imaging would theoretically apply to this compound-based probes. For techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), organic dyes that can be photoswitched between a fluorescent and a dark state are required. hellobio.com This allows for the sequential imaging and localization of individual molecules.
Spatiotemporal Resolution of Cellular Processes
The ability to track cellular processes in both space and time is crucial for understanding dynamic biological events. plos.org Live-cell imaging with fluorescent probes allows for the direct observation of cells transitioning between different states, providing valuable data on the rates of various cellular processes. plos.org
The application of this compound for the high-resolution spatiotemporal tracking of specific cellular events is an area with potential for further research. While it is used for general cell membrane staining, its utility in monitoring dynamic intracellular processes would depend on its ability to be conjugated to specific biomolecules or to respond to changes in the cellular microenvironment. nih.gov Techniques like resonance Raman microscopy combined with isotope labeling have been used for spatiotemporal monitoring of intracellular metabolic dynamics, highlighting the types of advanced methods where novel probes are valuable. nih.gov
Analytical Chemistry and Sensing Platform Development
Beyond its use in bioimaging, the this compound has potential applications in the development of analytical tools such as chemosensors and enzyme activity assays, leveraging its sensitive fluorescent properties.
Chemosensor Design Principles for Cation Detection
The design of fluorescent chemosensors often relies on a molecular structure that exhibits a change in its fluorescence properties upon binding to a specific analyte, such as a metal cation. While specific chemosensors for cation detection based on the this compound are not extensively reported in the literature, the general principles of chemosensor design can be applied. A typical chemosensor consists of a receptor unit that selectively binds the target cation and a fluorophore unit (in this case, the this compound) that signals the binding event through a change in fluorescence intensity or a spectral shift. rsc.org The interaction between the receptor and the cation can modulate processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), leading to a detectable optical response. rsc.org The development of such sensors would require the synthesis of C3-thiacarbocyanine derivatives functionalized with appropriate cation-binding moieties.
Enzyme Activity Assays Utilizing this compound Derivatives
Fluorescence-based assays are widely used for measuring enzyme activity due to their high sensitivity and real-time monitoring capabilities. mdpi.com These assays typically involve a substrate that is chemically modified with a fluorophore. Upon enzymatic action, the fluorophore is released or its chemical environment is altered, resulting in a change in its fluorescent signal.
The development of enzyme activity assays using this compound derivatives would involve designing a substrate for a target enzyme that is covalently linked to the this compound in such a way that its fluorescence is initially quenched or shifted. Enzymatic cleavage of the substrate would then lead to the release of the fluorophore or a change in its structure, causing an increase in fluorescence or a spectral shift that can be quantitatively measured. rsc.org This approach allows for the sensitive detection of enzyme activity in various biological samples. nih.gov
Environmental Monitoring Applications of this compound-Based Sensors
The general principles of cyanine dye-based sensors involve their interaction with target analytes, leading to detectable changes in their optical properties, such as fluorescence or color. These dyes are known for their high molar absorptivity and strong fluorescence, making them attractive candidates for sensor development. Research has shown the utility of various cyanine dyes in detecting heavy metal ions and certain anions in aqueous solutions. However, specific studies detailing the analytical performance of this compound for environmental pollutants—including parameters like detection limits, sensitivity, and linear dynamic ranges—could not be identified.
Consequently, a data table summarizing the detailed research findings for this compound-based environmental sensors cannot be generated at this time due to the absence of specific experimental data in the available literature. Further research would be required to explore and characterize the potential of this compound as a molecular probe in environmental sensing applications.
Computational and Theoretical Investigations of C3 Thiacarbocyanine Cation Systems
Quantum Chemical Calculations for Elucidaing Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules such as the C3-thiacarbocyanine cation. These computational approaches model the behavior of electrons within the molecule, which is crucial for interpreting its spectroscopic characteristics and reactivity.
Density Functional Theory (DFT) and its time-dependent extension for excited states (TD-DFT) are powerful methods used to investigate the electronic structure of cyanine (B1664457) dyes. These calculations provide valuable information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a key factor in determining the wavelength of light the molecule absorbs, which for the this compound corresponds to a π→π* electronic transition within its conjugated system.
The reactivity of the this compound can also be assessed using quantum chemical descriptors. These descriptors provide insights into the electronic properties of the molecule and can be correlated with its biological or chemical activities. For instance, calculations can reveal the distribution of electron density, highlighting regions of the molecule that are more susceptible to nucleophilic or electrophilic attack.
| Computational Method | Key Insights Provided for this compound |
| Density Functional Theory (DFT) | Ground-state electronic structure, HOMO-LUMO energies, electron density distribution. |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, prediction of electronic absorption spectra (λmax). |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For the this compound, MD simulations are particularly useful for investigating intermolecular interactions, such as those occurring in solution or when the dye interacts with biological macromolecules.
Atomistic MD simulations have been employed to study the self-assembly of various cyanine dyes in aqueous solutions. rsc.org These simulations can reveal the preferred orientations and distances between dye molecules, which are governed by non-covalent interactions like van der Waals forces and electrostatic interactions. The general Amber force field (GAFF) is often used for the dye parameters in these simulations. nih.gov
Furthermore, MD simulations have been instrumental in understanding the interactions between cyanine dyes and DNA. nih.govnih.gov These studies can elucidate how the dye molecules bind to DNA structures, such as Holliday junctions, and how these interactions influence the orientation and dynamics of the dye. nih.gov This information is critical for applications where the this compound is used as a fluorescent probe for nucleic acids.
| Simulation Focus | Information Gained |
| Dye-Dye Interactions | Preferred aggregation geometries (e.g., stacking), intermolecular distances. |
| Dye-Solvent Interactions | Influence of the solvent environment on dye conformation and aggregation. |
| Dye-Biomolecule Interactions | Binding modes, orientation, and dynamics when interacting with macromolecules like DNA. |
Modeling Aggregation Processes and Supramolecular Morphological Evolution
The aggregation of cyanine dyes like the this compound is a well-known phenomenon that significantly alters their photophysical properties. Computational modeling plays a crucial role in understanding the mechanisms behind these aggregation processes and predicting the resulting supramolecular structures.
MD simulations can be used to model the initial stages of self-aggregation. acs.org These simulations can track the formation of oligomers, from dimers and trimers to larger stacks, and reveal the structural flexibility of these aggregates. acs.org For instance, simulations have shown that cyanine dyes can form H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail arrangement). rsc.org The formation of these different aggregate types leads to distinct changes in the absorption spectrum, with H-aggregates typically causing a blue-shift and J-aggregates a red-shift.
The influence of molecular structure on the aggregation properties of thiacarbocyanine dyes has also been investigated computationally. acs.org By comparing the behavior of different derivatives, researchers can understand how substituents affect the packing of the dye molecules and the resulting supramolecular morphology. acs.org
| Aggregate Type | Typical Molecular Arrangement | Effect on Absorption Spectrum |
| H-aggregate | Face-to-face stacking | Blue-shift (hypsochromic shift) |
| J-aggregate | Head-to-tail arrangement | Red-shift (bathochromic shift) with a sharp, intense band |
Elucidating Photophysical Mechanisms through Computational Approaches
Computational methods are vital for a detailed understanding of the photophysical mechanisms of the this compound, including light absorption, fluorescence, and competing non-radiative decay pathways.
By combining structural information from MD simulations with quantum chemical calculations, it is possible to simulate the absorption spectra of the monomeric and aggregated forms of the dye. acs.org This approach can validate the structures observed in simulations by comparing the calculated spectra with experimental data. acs.org
The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is a key photophysical parameter. For 3,3'-diethylthiacarbocyanine (B14174943) iodide, a representative C3-thiacarbocyanine, the fluorescence quantum yield in ethanol (B145695) has been determined to be 0.05. This value is highly dependent on the environment, and computational models can help to explain how factors like solvent polarity and viscosity affect the rates of radiative (fluorescence) and non-radiative processes, such as photoisomerization.
| Photophysical Parameter | Typical Value for 3,3'-diethylthiacarbocyanine iodide in Ethanol |
| Absorption Maximum (λmax) | ~559 nm |
| Molar Extinction Coefficient (ε) | ~161,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.05 |
Predictive Modeling of Structure-Activity Relationships for Molecular Probe Design
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to correlate the chemical structure of compounds with their biological activity or other properties. While specific QSAR models for the this compound as a molecular probe are not extensively documented in the provided context, the principles of QSAR are highly relevant to its design and optimization.
The goal of QSAR in this context would be to develop mathematical models that can predict the performance of new thiacarbocyanine derivatives as molecular probes. This involves calculating a set of molecular descriptors for a series of known compounds and correlating these descriptors with their measured activity (e.g., binding affinity to a target, fluorescence enhancement upon binding).
Emerging Trends and Future Directions in C3 Thiacarbocyanine Cation Research
Integration with Nanotechnology for Enhanced Sensing and Imaging Applications
The synergy between C3-thiacarbocyanine cations and nanotechnology has created robust fluorescent nanomaterials for advanced imaging and sensing. Nanoparticles, such as silica (B1680970) nanoparticles (SNPs), serve as versatile platforms for these dyes, offering high loading capacity and controlled release mechanisms. nih.gov Encapsulating or conjugating thiacarbocyanine dyes with SNPs enhances their stability, non-toxicity, and dispersibility in aqueous solutions, making them highly suitable for biomedical applications. nih.gov
Researchers have focused on optimizing the imaging capabilities of cyanine-doped SNPs by carefully controlling synthesis conditions. nih.gov This integration allows for the development of highly sensitive sensors for fluorescence imaging and multi-imaging systems. nih.gov For instance, fluorescent-dye-conjugated SNPs are pivotal for visual labeling and tracking within biological systems. nih.gov Utilizing the near-infrared spectral window (650–900 nm) is particularly advantageous for deep-tissue imaging, as it capitalizes on the relative translucency of biological tissues in this range, reducing scattering and absorption challenges. nih.gov
Furthermore, the incorporation of chemosensors based on cyanine (B1664457) platforms into nanoparticles has been shown to significantly improve detection performance. acs.orgnih.gov This combination of cyanine dyes with metal nanoparticles is also being explored to enhance phenomena like Fluorescence Resonance Energy Transfer (FRET), gaining potential applications in various scientific and technological fields. mdpi.com
Table 1: Applications of C3-Thiacarbocyanine Cations in Nanotechnology
| Nanomaterial Platform | C3-Thiacarbocyanine Derivative | Application | Key Finding | Reference |
| Silica Nanoparticles (SNPs) | Generic Cyanine Dyes | In vitro and in vivo imaging | SNPs provide a stable, non-toxic carrier, enhancing imaging sensitivity, especially in the near-infrared spectrum. | nih.gov |
| General Nanoparticles | Cyanine-based chemosensors | Enhanced chemical sensing | Incorporation into nanoparticles improves the detection performance of the chemosensor. | acs.orgnih.gov |
| Metal Nanoparticles | Generic Cyanine Dyes | FRET-based applications | Combination with metal nanoparticles can improve FRET efficiency for advanced sensing. | mdpi.com |
Development of Multi-Functional Probes with Orthogonal Sensing Capabilities
A significant trend in the field is the design of multi-functional probes capable of orthogonal sensing—the simultaneous and independent detection of multiple analytes. C3-thiacarbocyanine cations are integral to the development of such probes, often as part of a Fluorescence Resonance Energy Transfer (FRET) pair. nih.govresearchgate.net FRET-based biosensors allow for the sensitive detection of biomolecules in a highly specific manner. nih.gov
Cyanine dyes like Cy3 and Cy5 are widely used as FRET donors and acceptors. nih.govresearchgate.net The versatility of these organic fluorescent dyes allows for their chemical modification to design specific FRET pairs as required for a given application. nih.gov By creating constructs with multiple FRET pairs or combining them with other sensing moieties, researchers can develop probes that respond to different stimuli or molecular events independently. For example, multicolor FRET biosensors have been developed that contain more than two fluorophores, enabling the imaging of different cellular processes within the same cell. frontiersin.org One schematic involves a sequential energy transfer from a first to a second and then to a third fluorophore, while another involves two donor fluorophores transferring energy to a single acceptor. frontiersin.org
The development of ratiometric FRET-based biosensors is another key area. nih.gov These sensors provide a semi-quantitative way to correlate particle integrity or analyte concentration by measuring the ratio of donor and acceptor signals, which can be corrected from background autofluorescence for more accurate in vivo measurements. mdpi.com
Expansion into Novel Biological Inquiry Systems and Advanced Assay Formats
The exceptional photophysical properties, biocompatibility, and low toxicity of C3-thiacarbocyanine cations have spurred their expansion into new biological applications and advanced assay formats. acs.orgnih.govresearchgate.net These dyes are increasingly used as bioprobes for identifying enzymes, organelles, and DNA. researchgate.net
One of the most powerful applications is in flow cytometry, a technology that provides rapid multi-parametric analysis of single cells in solution. nih.gov In flow cytometry, C3-thiacarbocyanine and related cyanine dyes are used as fluorescent labels to identify and characterize diverse cell populations. nih.gov Immunophenotyping, a prominent application, uses fluorescently-conjugated antibodies to identify immune cells like T cells, B cells, and monocytes based on their surface markers. nih.govnih.gov The ability to use multiple lasers and a wide array of dyes allows for the simultaneous analysis of mixed cell populations for many different parameters. nih.gov
Beyond immunophenotyping, these dyes are crucial for:
Nucleic Acid Analysis : Monomethine and polymethine cyanine dyes are widely used for nucleic acid imaging and detection. researchgate.net Some C3-thiacarbocyanine derivatives have been shown to bind to PNA-DNA complexes. adipogen.com
Real-Time PCR : As fluorescent probes in FRET-based real-time PCR, cyanine dyes allow for the monitoring and quantification of DNA amplification as it occurs. nih.gov
Membrane Potential Sensing : Specific derivatives are used as sensitive probes to analyze transferable membrane pores and the effects of membrane potential on cellular transport processes. fishersci.com
Table 2: C3-Thiacarbocyanine Cations in Advanced Biological Assays
| Assay/System | Application | Mechanism/Target |
| Flow Cytometry | Immunophenotyping, Cell Sorting | Fluorescent labeling of cell surface markers |
| Real-Time PCR | DNA Quantification | FRET-based detection of DNA amplification |
| Fluorescence Microscopy | Cellular Imaging | Staining of specific organelles or molecules |
| Membrane Physiology | Membrane Potential Analysis | Probing ion transport and membrane integrity |
Methodological Advancements in Spectroscopic Characterization and Application Technologies
Recent advancements in spectroscopic methods are providing deeper insights into the behavior of C3-thiacarbocyanine cations, leading to more refined applications. Time-resolved spectroscopy, in particular, has been a powerful tool for studying the photophysics of these dyes. nih.gov
Studies on thiacarbocyanine dyes adsorbed on 2D materials like hexagonal boron nitride (hBN) have utilized these advanced techniques. nih.govacs.org Such research has confirmed that cationic thiacarbocyanine dyes tend to adsorb in a flat-on orientation, forming weakly coupled aggregates. nih.govacs.org This adsorption creates a rigid environment for the dyes, which can block non-radiative decay pathways like internal conversion and enhance fluorescence. nih.govacs.org
Time-resolved studies also reveal complex energy transfer dynamics. For certain thiacarbocyanine derivatives, analysis shows that in addition to direct energy transfer to non-fluorescent traps, exciton (B1674681) hopping between dye dimers can occur, influencing the fluorescence decay time. nih.govacs.org Analyzing fluorescence decays as a stretched exponential function has been used to model energy transfer to randomly distributed traps in a two-dimensional geometry. nih.govacs.org These detailed characterizations are crucial for understanding how the dye's environment affects its photophysical properties and for designing more efficient probes and sensors.
Q & A
Basic: What are the standard analytical techniques for characterizing the purity and structure of C3-thiacarbocyanine cation in synthetic chemistry research?
Answer:
To characterize purity and structure, researchers typically employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation and confirmation of synthetic pathways. Proton (¹H) and carbon (¹³C) NMR can identify functional groups and verify molecular integrity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity by separating and quantifying the target compound from impurities. Reverse-phase columns with UV-Vis detection are common .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) provides molecular weight confirmation and fragmentation patterns .
- UV-Vis Spectroscopy : Validates the absorption profile, critical for cyanine dyes, and quantifies molar extinction coefficients .
Advanced: How can researchers optimize ion chromatography (IC) conditions to separate this compound from interfering ions in complex biological matrices?
Answer:
Optimization requires:
- Sequential Cation Suppression : Reduces background conductivity and enhances signal-to-noise ratios for trace-level detection. Use a suppressor system (e.g., Metrohm’s methodology) to eliminate matrix ions like Na⁺ or K⁺ .
- Eluent Selection : Adjust eluent composition (e.g., methanesulfonic acid gradients) to modulate retention times and resolve co-eluting ions.
- Column Chemistry : Select columns with appropriate ion-exchange capacity (e.g., carboxylate-functionalized resins) to improve selectivity for organic cations .
- Validation : Spike recovery experiments and comparison with inductively coupled plasma mass spectrometry (ICP-MS) ensure accuracy in complex samples .
Basic: What experimental design principles should guide the synthesis of this compound to ensure reproducibility?
Answer:
Key principles include:
- Controlled Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of thiacarbocyanine intermediates.
- Stoichiometric Precision : Use calibrated balances and stoichiometric calculators to ensure molar ratios align with synthetic protocols.
- Purification Protocols : Implement gradient recrystallization or column chromatography to isolate the target compound from side products .
- Documentation : Record reaction parameters (temperature, pH, solvent ratios) in lab notebooks to enable replication .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., fluorescence quenching) observed for this compound in varying solvent systems?
Answer:
Approaches include:
- Solvent Polarity Analysis : Correlate fluorescence intensity with solvent dielectric constants. Use Kamlet-Taft parameters to quantify solvent effects on photophysical properties.
- Interference Testing : Identify contaminants (e.g., heavy metals) via ICP-MS or chelation assays, which may quench fluorescence .
- Computational Modeling : Density functional theory (DFT) simulations can predict solvent interactions and validate experimental trends .
- Data Triangulation : Cross-validate results with alternative techniques (e.g., time-resolved fluorescence spectroscopy) to isolate artifacts .
Basic: What are the critical parameters to monitor during stability studies of this compound in aqueous solutions?
Answer:
Essential parameters include:
- pH Stability : Use buffered solutions (pH 4–8) to assess degradation kinetics via UV-Vis or HPLC.
- Thermal Stability : Accelerated aging studies at elevated temperatures (e.g., 40–60°C) identify Arrhenius-based degradation pathways.
- Light Sensitivity : Conduct photostability tests under controlled illumination (e.g., ISO 10977 standards) to quantify photobleaching rates .
- Oxidative Resistance : Introduce reactive oxygen species (ROS) scavengers to isolate oxidation-mediated degradation .
Advanced: What strategies improve the detection limits of this compound in environmental samples with high ionic strength?
Answer:
Strategies involve:
- Preconcentration Techniques : Solid-phase extraction (SPE) with cation-exchange resins concentrates the analyte while removing interfering salts .
- Matrix Matching : Prepare calibration standards in synthetic matrices mimicking sample ionic composition to correct for matrix effects.
- Post-Column Derivatization : Enhance sensitivity by coupling IC with fluorescence detection post-separation .
- Signal Amplification : Utilize nanoparticle-based amplification (e.g., gold nanoparticles) to lower detection limits to sub-ppb levels .
Basic: How should researchers validate the accuracy of quantitative assays for this compound in mixed-cation systems?
Answer:
Validation requires:
- Spike Recovery Tests : Add known concentrations of the cation to sample matrices and measure recovery rates (target: 90–110%).
- Cross-Method Correlation : Compare results across techniques (e.g., IC vs. ICP-MS) to identify systematic errors .
- Standard Reference Materials (SRMs) : Use certified reference materials (CRMs) with traceable cation concentrations for calibration .
- Statistical Analysis : Calculate relative standard deviations (RSD) and confidence intervals to quantify precision .
Advanced: What computational tools are effective for modeling the electronic structure and reactivity of this compound?
Answer:
Effective tools include:
- DFT Software : Gaussian or ORCA for calculating HOMO-LUMO gaps, absorption spectra, and charge distribution.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model solvation effects and ion-pair interactions .
- Machine Learning (ML) : Train models on existing cyanine dye datasets to predict properties like λmax or stability .
- Cheminformatics Databases : PubChem or ChemSpider to cross-reference experimental and computed data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
